molecular formula C19H19N5OS B11005161 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B11005161
M. Wt: 365.5 g/mol
InChI Key: BHTYHYRZGHNHHE-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a pyrazole ring, an indole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole, indole, and thiazole intermediates, which are then coupled together under specific conditions.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Indole Intermediate: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Preparation of Thiazole Intermediate: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

The final step involves the coupling of these intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and thiazole rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding oxides of the pyrazole, indole, and thiazole rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study various biological pathways and interactions due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide is unique due to its combination of pyrazole, indole, and thiazole rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C19H19N5OS/c1-11-13(12(2)24-23-11)7-8-18(25)22-19-21-17(10-26-19)15-9-20-16-6-4-3-5-14(15)16/h3-6,9-10,20H,7-8H2,1-2H3,(H,23,24)(H,21,22,25)

InChI Key

BHTYHYRZGHNHHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=NC(=CS2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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